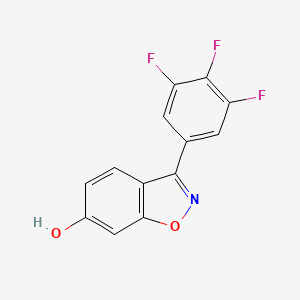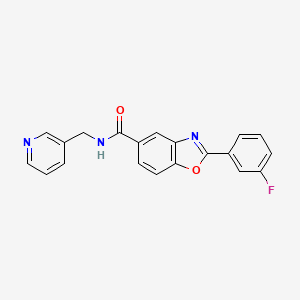![molecular formula C24H30FN3O2 B6034431 1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6034431.png)
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the piperazine family of compounds. It is commonly referred to as FMP or Fluorophenmetrazine. FMP is a psychoactive drug that is known to produce stimulant effects in humans. This compound has gained significant attention from the scientific community due to its potential use in research and therapeutic applications.
作用機序
The exact mechanism of action of FMP is not fully understood. However, it is believed that FMP works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to play a critical role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects
FMP is known to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, increased alertness and wakefulness, and decreased appetite. FMP is also known to produce feelings of euphoria and increased sociability.
実験室実験の利点と制限
FMP has several advantages for use in lab experiments. It is a potent and selective stimulant that produces reliable effects in humans. FMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, FMP also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, FMP has the potential for abuse and addiction, which can make it challenging to conduct research in a safe and ethical manner.
将来の方向性
There are several potential future directions for research on FMP. One area of interest is the potential use of FMP as a treatment for depression. Another area of interest is the development of novel analogs of FMP that may have improved therapeutic properties. Additionally, further research is needed to better understand the long-term effects of FMP use on the brain and body.
Conclusion
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine is a psychoactive compound that has gained significant attention from the scientific community. It has potential applications in the treatment of neurological disorders and as a cognitive enhancer. While FMP has several advantages for use in lab experiments, it also has limitations that must be considered. Further research is needed to fully understand the potential therapeutic properties of FMP and to develop new analogs that may have improved therapeutic properties.
合成法
The synthesis of FMP is a complex process that requires several steps. The initial step involves the reaction between 1-(2-fluorophenyl)piperazine and 4-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting product is then subjected to a reductive amination reaction with piperidine to produce the final product, 1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine.
科学的研究の応用
FMP has gained significant attention from the scientific community due to its potential use in research and therapeutic applications. This compound has been studied for its potential use in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMP has also been studied for its potential use as a cognitive enhancer and as a potential treatment for depression.
特性
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-18-16-19(9-10-23(18)30-2)24(29)28-11-5-6-20(17-28)26-12-14-27(15-13-26)22-8-4-3-7-21(22)25/h3-4,7-10,16,20H,5-6,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPHGIVOQGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-chromen-3-yl[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6034354.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6034355.png)
![3-(1-{1-[1-(4-fluorophenyl)-3-pyrrolidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-propanol trifluoroacetate (salt)](/img/structure/B6034360.png)
![2-ethoxyethyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B6034373.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B6034386.png)
![7-(4-isopropylbenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6034390.png)
![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6034395.png)
![N-(3-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034401.png)
![5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6034403.png)

![N-(4-methoxyphenyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinamine](/img/structure/B6034416.png)
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6034436.png)